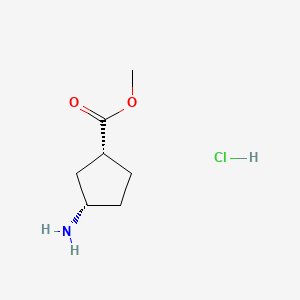

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCJNXERREXFB-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222530-29-2, 180196-56-9 | |

| Record name | rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Introduction: The Significance of Chiral Cyclopentane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that impart enhanced pharmacological properties is relentless. Among these, chiral cyclic amino acids have emerged as pivotal building blocks, offering a unique combination of structural rigidity and functional versatility. (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, a stereochemically defined β-amino acid ester, represents a quintessential example of such a scaffold. Its constrained cyclopentane ring system is instrumental in pre-organizing molecular conformations, a critical factor for optimizing binding affinity and selectivity towards biological targets. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and critical role in the development of advanced therapeutics. For researchers and drug development professionals, understanding the nuances of this key intermediate is paramount for harnessing its full potential in creating next-generation pharmaceuticals.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is the bedrock of its effective application in research and development. This section delineates its key identifiers and physicochemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 180196-56-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3][5] |

| Molecular Weight | 179.64 g/mol | [2][3][5] |

| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [5] |

| Synonyms | (1R, 3S)-METHYL 3-AMINOCYCLOPENTANECARBOXYLATE HYDROCHLORIDE, Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride | [6] |

| Appearance | White to off-white solid (typical) | |

| Storage | Inert atmosphere, room temperature; some suppliers recommend 4°C, stored under nitrogen. | [1][2] |

Table 1: Key Physicochemical Properties and Identifiers.

Strategic Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a multi-step process where the establishment and preservation of the precise stereochemistry are of utmost importance. A common and logical approach involves the synthesis of a racemic intermediate, followed by chiral resolution, and finally, esterification.

Part 1: Synthesis of the Racemic Precursor, cis-3-Aminocyclopentanecarboxylic Acid

The synthesis often begins with a hetero-Diels-Alder reaction to construct the cyclopentane ring with the desired cis-relationship between the amino and eventual carboxyl groups. This is a powerful cycloaddition strategy for creating cyclic structures with defined stereochemistry.

Part 2: Chiral Resolution – The Key to Enantiopurity

Obtaining the desired (1R,3S) enantiomer from the racemic mixture is the most critical phase of the synthesis. Enzymatic kinetic resolution is a highly effective and widely adopted method due to its exceptional stereoselectivity.

Underlying Principle of Enzymatic Resolution: Lipases are enzymes that can selectively catalyze reactions on one enantiomer in a racemic mixture at a much faster rate than the other. In this case, a lipase can be used to selectively hydrolyze one enantiomer of a racemic methyl ester, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For instance, a lipase like Candida antarctica lipase B (CALB) can be employed for the kinetic resolution of racemic aminocyclopentenols, which are precursors to the target molecule.[7]

Detailed Protocol: Enzymatic Resolution and Esterification

This protocol outlines a scientifically sound, two-stage process for obtaining the target compound, beginning with the enzymatic resolution of a racemic precursor followed by Fischer-Speier esterification.

Stage 1: Enzymatic Kinetic Resolution of Racemic cis-N-protected-3-aminocyclopentanecarboxylic acid

-

Substrate Preparation: The racemic cis-3-aminocyclopentanecarboxylic acid is first protected, for example, as an N-acetyl or N-benzyl derivative, to be compatible with the enzymatic reaction conditions.

-

Reaction Setup: The N-protected racemic acid (1 equivalent) is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).

-

Enzyme Addition: An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the solution. The enzyme loading is typically determined empirically but can start at around 10-20% by weight relative to the substrate.

-

Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C). The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This is the point of maximum theoretical yield and enantiomeric excess for both the unreacted substrate and the product.

-

Work-up and Separation: Once 50% conversion is achieved, the immobilized enzyme is removed by filtration. The pH of the filtrate is then adjusted to separate the unreacted acid enantiomer from the hydrolyzed product. For example, acidification would protonate the carboxylate product, allowing for its extraction into an organic solvent, leaving the desired amino acid enantiomer in the aqueous phase.

-

Deprotection: The protecting group on the resolved (1R,3S)-3-aminocyclopentanecarboxylic acid is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the free amino acid.

Stage 2: Fischer-Speier Esterification

-

Reaction Setup: The resolved (1R,3S)-3-aminocyclopentanecarboxylic acid (1 equivalent) is suspended in anhydrous methanol, which acts as both the solvent and the reagent.

-

Catalyst Addition: A strong acid catalyst is required. This can be achieved by bubbling dry hydrogen chloride gas through the methanol solution or by the careful, dropwise addition of a reagent like thionyl chloride (SOCl₂) or acetyl chloride, which reacts in situ with methanol to generate HCl. The use of thionyl chloride or acetyl chloride is a common and convenient laboratory method for this transformation.[8]

-

Reaction Conditions: The mixture is heated to reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure using a rotary evaporator. The resulting crude solid is the hydrochloride salt of the methyl ester. It can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.

Diagram of the Synthetic Workflow

A schematic overview of the synthesis process.

Analytical Characterization: A Multi-technique Approach

Confirming the identity, purity, and stereochemistry of this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key expected signals include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the cyclopentane ring protons, and a broad signal for the ammonium protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals would include a peak for the carbonyl carbon of the ester (~175 ppm), a peak for the methoxy carbon (~52 ppm), and several peaks in the aliphatic region for the cyclopentane ring carbons.

| Representative Analytical Data | |

| ¹H NMR, ¹³C NMR, HPLC, LC-MS | Spectral data for CAS 180196-56-9 are available from suppliers such as BLD Pharm.[1] |

| Spectroscopic Data Availability | ChemicalBook provides an index of available spectra including ¹H NMR, IR, and MS for this compound.[9] |

Table 2: Sources for Representative Analytical Data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. For this compound, an electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ (the free base) at an m/z corresponding to C₇H₁₄NO₂⁺ (calculated exact mass: 144.1025).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

-

A strong C=O stretch for the ester group (~1730 cm⁻¹).

-

N-H stretching bands for the ammonium group (a broad band in the range of 3000-2500 cm⁻¹).

-

C-H stretching bands for the aliphatic parts of the molecule (~2950 cm⁻¹).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for confirming the enantiomeric purity of the final product. The compound is analyzed on a chiral stationary phase (CSP) that can differentiate between the (1R,3S) and (1S,3R) enantiomers. A successful resolution will show a single, sharp peak at the retention time corresponding to the desired (1R,3S) enantiomer, confirming high enantiomeric excess (e.e.).

Diagram of the Analytical Workflow

A typical workflow for analytical verification.

Applications in Drug Development

The rigid, stereodefined structure of this compound makes it a valuable chiral building block in pharmaceutical synthesis.[10] Cyclopentane-based β-amino acids are particularly sought after as they can induce stable, predictable secondary structures (like helices and turns) in peptides, leading to peptidomimetics with improved metabolic stability and biological activity.

A prominent example of its application is in the synthesis of antiviral agents. The corresponding alcohol, (1R,3S)-3-aminocyclopentanol, is a key chiral intermediate in the synthesis of Bictegravir , an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[11] The specific stereochemistry of the aminocyclopentane core is crucial for the drug's ability to bind effectively to the HIV integrase enzyme. This underscores the critical importance of starting with enantiomerically pure building blocks like the title compound or its close derivatives.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Hazard Classification: The compound is generally classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended by some suppliers, storing under an inert atmosphere of nitrogen can help maintain its stability.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of complex, stereochemically defined pharmaceutical agents. Its synthesis, centered around the critical step of chiral resolution, provides access to a high-value scaffold. The analytical techniques detailed herein ensure that its identity and purity meet the stringent requirements of drug development. For researchers in the pharmaceutical industry, a deep technical understanding of this and similar building blocks is fundamental to the design and synthesis of innovative medicines that can address significant unmet medical needs.

References

-

Acmec Biochemical. Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. Available at: [Link]

-

Howei Pharm. This compound 95+%. Available at: [Link]

-

PubChem. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. Available at: [Link]

-

PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

- Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

-

ResearchGate. (2022). Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. Available at: [Link]

-

ScienceDirect. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. Available at: [Link]

-

Wiley Online Library. (2021). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Available at: [Link]

-

ACS Publications. (2001). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. Available at: [Link]

- Google Patents. (2021). CN112851481A - Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

-

PubChem. trans-(1R,3R)-3-methylcyclopentane-1-carboxylic acid. Available at: [Link]

Sources

- 1. 180196-56-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 180196-56-9[Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | 180196-56-9 [chemicalbook.com]

- 5. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Collection - Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 8. rsc.org [rsc.org]

- 9. This compound(180196-56-9) 1H NMR [m.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 12. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7 [sigmaaldrich.com]

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride physical properties

An In-depth Technical Guide: Physicochemical Properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Introduction

This compound is a chiral, non-proteinogenic amino acid ester that serves as a crucial building block in modern medicinal chemistry and drug development. Its constrained cyclopentyl scaffold and defined stereochemistry make it a valuable synthon for introducing specific conformational rigidity into target molecules, a key strategy in optimizing drug-receptor interactions. As a primary amine and methyl ester, it offers two distinct points for chemical modification, enabling its incorporation into a diverse range of complex molecular architectures.[1]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core physical and chemical properties of this compound. Beyond merely listing data, this document details the standardized methodologies for empirical verification, emphasizing the causality behind experimental choices. The objective is to equip scientists with the practical knowledge required for the effective handling, characterization, and application of this important chemical intermediate.

Chemical Identity and Structure

The precise identification and structural understanding of a chemical entity are foundational to all subsequent research. The hydrochloride salt form enhances stability and often improves aqueous solubility compared to the free base.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [2] |

| CAS Number | 180196-56-9 | [2][3][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3][4] |

| Molecular Weight | 179.64 g/mol | [2][3][4][5] |

| Canonical SMILES | COC(=O)[C@@H]1CCN.Cl | [2] |

| InChIKey | CKMCJNXERREXFB-IBTYICNHSA-N | [2] |

| Synonyms | Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride |[2][4] |

Chemical Structure (2D):

Figure 1: 2D structure of this compound.

The "(1R,3S)" designation defines the absolute stereochemistry at the two chiral centers on the cyclopentane ring, which is critical for its biological activity and interaction with other chiral molecules.

Core Physical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below is a combination of reported values and properties predicted based on its structure.

Table 2: Summary of Physical Properties

| Property | Value / Expected Value | Notes |

|---|---|---|

| Physical Form | Solid, white to off-white crystalline powder | Based on typical properties of amine hydrochloride salts. |

| Melting Point | Data not publicly available | A sharp melting point is a key indicator of purity. See Protocol 3.1 for determination. |

| Solubility | Expected to be soluble in water, methanol, and DMSO. Sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. | The hydrochloride salt form significantly increases polarity and solubility in protic solvents. See Protocol 3.2. |

| Boiling Point | Not applicable | Decomposes upon strong heating before boiling. |

| pKa (Predicted) | ~10.3 (for the conjugate acid, NH₃⁺) | Predicted for the free base amine.[6] The ammonium group is the primary acidic proton. |

Methodologies for Physicochemical Characterization

Empirical verification of physical properties is a cornerstone of good laboratory practice. The following protocols are designed to be self-validating and provide reliable data.

Melting Point Determination

Expertise & Causality: The melting point is a critical quality control parameter. A sharp, well-defined melting range is indicative of high purity, whereas a broad or depressed range suggests the presence of impurities. The protocol utilizes a calibrated digital melting point apparatus for accuracy and reproducibility.

Protocol 3.1: Capillary Melting Point Determination

-

Calibration Check: Verify the apparatus's calibration using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting range.

-

Sample Preparation: Finely crush a small amount of the compound into a powder. Tap the open end of a capillary tube into the powder to pack a 2-3 mm column of material at the sealed end.

-

Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-15 °C/min) to about 20 °C below the expected melting point.

-

Refined Measurement: Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment

Expertise & Causality: Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability and formulation. This protocol provides a semi-quantitative assessment, which is often sufficient for initial screening and reaction planning. Water is the primary solvent of interest for a hydrochloride salt.

Protocol 3.2: Semi-Quantitative Solubility Test

-

Preparation: Add approximately 5 mg of the compound to a clean glass vial.

-

Solvent Addition: Add 0.5 mL of the desired solvent (e.g., deionized water) to the vial, resulting in an initial concentration of ~10 mg/mL.

-

Agitation: Cap the vial and vortex vigorously for 60 seconds. If the solid persists, use an ultrasonic bath for 5 minutes to aid dissolution.

-

Observation: Visually inspect the solution against a dark background.

-

Completely Dissolved: The compound is soluble to at least 10 mg/mL.

-

Partially Dissolved/Suspension: The compound is sparingly soluble or insoluble at this concentration.

-

-

Quantification (Optional): If fully dissolved, incrementally add more solute until saturation is reached to better estimate the solubility limit.

Caption: Decision workflow for solubility assessment.

Spectroscopic Characterization

Expertise & Causality: A suite of spectroscopic techniques is required for unambiguous structure confirmation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, FT-IR identifies key functional groups, and Mass Spectrometry confirms the molecular weight.

Protocol 3.3: Standard Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or MeOD). D₂O is often preferred for hydrochloride salts to observe the exchange of labile N-H protons.

-

FT-IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing, or use an ATR (Attenuated Total Reflectance) accessory with the neat solid.

-

MS (ESI): Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

-

Data Acquisition: Acquire spectra on calibrated instruments according to standard operating procedures.

-

Data Analysis & Expected Results:

-

¹H NMR (400 MHz, D₂O): Expect signals corresponding to:

-

~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

-

~3.5-3.8 ppm (multiplet, 1H): Proton on the carbon bearing the amine group (H-3).

-

~2.8-3.1 ppm (multiplet, 1H): Proton on the carbon bearing the ester group (H-1).

-

~1.8-2.5 ppm (multiplets, 6H): Remaining cyclopentyl ring protons.

-

Note: The NH₃⁺ protons will exchange with D₂O and may not be visible.

-

-

FT-IR (KBr/ATR): Expect characteristic absorption bands:

-

~2800-3100 cm⁻¹ (broad): N-H stretching from the R-NH₃⁺ group.

-

~1735 cm⁻¹ (strong, sharp): C=O stretching from the ester functional group.

-

~1200 cm⁻¹ (strong): C-O stretching of the ester.

-

-

Mass Spectrometry (ESI+): The primary ion observed should be the protonated free base [M+H]⁺ (loss of HCl).

-

Expected m/z: 144.1025 (Calculated for C₇H₁₄NO₂⁺).

-

-

Caption: Integrated workflow for spectroscopic structural confirmation.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical substance.

Expertise & Causality: As an amine salt and fine chemical, the primary hazards are irritation upon contact and inhalation of dust. Proper personal protective equipment (PPE) and handling techniques are essential to mitigate these risks.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][7] |

| STOT, Single Exposure | H335 | May cause respiratory irritation |[2][7] |

Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7][8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage Recommendations:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some suppliers recommend refrigerated storage (4°C) for long-term stability.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a well-defined chemical entity with predictable properties based on its structure as an amine hydrochloride salt. While publicly available data on certain physical properties like the melting point is limited, this guide provides robust, standard methodologies for their empirical determination. By following the outlined protocols for characterization and adhering to the safety guidelines, researchers can confidently and effectively utilize this valuable building block in their synthetic and drug discovery endeavors.

References

-

PubChem. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Aladdin Scientific. methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride, min 97%. Available at: [Link]

-

PhytoTech Labs. (2021). Safety Data Sheet for 1-Aminocyclopropane-1-Carboxylic Acid. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 180196-56-9 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopentanecarboxylic acid, 3-amino-, methyl ester, (1R,3S)-rel- (9CI) CAS#: 765255-91-2 [amp.chemicalbook.com]

- 7. phytotechlab.com [phytotechlab.com]

- 8. fishersci.co.uk [fishersci.co.uk]

The Strategic Application of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, a chiral cyclic β-amino acid ester, has emerged as a pivotal building block in medicinal chemistry. Its rigid cyclopentane scaffold, coupled with the stereochemically defined amine and carboxylate functionalities, offers a unique three-dimensional architecture that is increasingly exploited in the design of novel therapeutics. This guide provides a comprehensive overview of its molecular properties, strategic applications, and a detailed protocol for its use in the synthesis of carbocyclic nucleoside analogs, a class of compounds with significant antiviral potential.

Core Molecular Attributes: A Foundation for Rational Drug Design

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| CAS Number | 222530-29-2 | [1][3] |

| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [2] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in water and methanol | General knowledge of similar compounds |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. The specific (1R,3S) stereochemistry is crucial for establishing precise interactions with biological targets, a cornerstone of modern drug design.

Strategic Importance in Medicinal Chemistry: A Versatile Scaffold

The rigid cyclopentane core of this compound serves as a valuable scaffold for introducing pharmacophoric elements in a defined spatial orientation. This is particularly advantageous in the development of:

-

Carbocyclic Nucleoside Analogs: These compounds are mimics of natural nucleosides where the furanose ring oxygen is replaced by a methylene group. This modification imparts greater metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases.[1] Such analogs have demonstrated a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpesviruses. The defined stereochemistry of the amino and carboxylate groups on the cyclopentane ring allows for the precise positioning of nucleobases and other substituents to mimic the natural geometry of nucleosides and interact with viral enzymes like reverse transcriptases and polymerases.

-

Constrained Peptide Mimetics: The cyclic nature of the scaffold can be used to create conformationally restricted peptide analogs. By incorporating this moiety into a peptide sequence, researchers can lock the peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for a target receptor or enzyme.

Synthesis of a Carbocyclic Nucleoside Analog: A Validated Experimental Protocol

The following protocol details the synthesis of a carbocyclic adenosine analog, demonstrating the practical application of this compound as a key chiral starting material. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Workflow for the Synthesis of a Carbocyclic Adenosine Analog

Caption: Synthetic workflow for a carbocyclic adenosine analog.

Step-by-Step Methodology:

Step 1: N-Boc Protection of the Amino Group

-

Rationale: The primary amine is a reactive nucleophile that can interfere with subsequent reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and robust method to temporarily mask its reactivity. The Boc group is stable under the conditions of the subsequent reduction and mesylation steps and can be readily removed under acidic conditions.

-

Protocol:

-

Suspend this compound (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et₃N) (2.2 eq) to neutralize the hydrochloride and act as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected ester.

-

Step 2: Reduction of the Methyl Ester to a Primary Alcohol

-

Rationale: The ester functionality needs to be converted to a primary alcohol to allow for subsequent activation and nucleophilic substitution with the desired nucleobase. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to alcohols.

-

Protocol:

-

Dissolve the N-Boc protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Carefully add LiAlH₄ (1.5 eq) portion-wise. Caution: LiAlH₄ reacts violently with water.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to obtain the N-Boc protected amino alcohol.

-

Step 3: Activation of the Primary Alcohol via Mesylation

-

Rationale: The hydroxyl group is a poor leaving group. Activation by conversion to a mesylate (a good leaving group) is necessary for the subsequent nucleophilic substitution by the adenine nucleobase.

-

Protocol:

-

Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add triethylamine (1.5 eq).

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

-

Step 4: Nucleophilic Substitution with Adenine

-

Rationale: This is the key step where the purine nucleobase is introduced. Sodium hydride (NaH) is used as a strong base to deprotonate the N9 position of adenine, generating a potent nucleophile that displaces the mesylate group.

-

Protocol:

-

Suspend adenine (1.5 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

-

Add sodium hydride (60% dispersion in mineral oil) (1.6 eq) portion-wise at 0 °C. Caution: NaH is highly reactive with water.

-

Stir the suspension at room temperature for 1 hour to ensure complete deprotonation.

-

Add a solution of the crude mesylate (1.0 eq) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 5: Deprotection of the Boc Group

-

Rationale: The final step is the removal of the Boc protecting group to unveil the free amine of the target carbocyclic nucleoside analog. Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent are commonly used for this purpose.

-

Protocol:

-

Dissolve the purified N-Boc protected carbocyclic adenosine analog (1.0 eq) in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with a suitable solvent (e.g., toluene or methanol) to remove residual TFA.

-

The final product can be purified by crystallization or by conversion to a suitable salt (e.g., hydrochloride or trifluoroacetate).

-

Characterization and Quality Control

The identity and purity of the synthesized compounds at each step should be rigorously confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its application in the construction of carbocyclic nucleoside analogs highlights its strategic importance in the development of novel antiviral agents. The detailed synthetic protocol provided herein serves as a practical guide for researchers in the field, emphasizing the importance of rational synthetic design and robust experimental execution in the pursuit of new therapeutic entities.

References

-

PubChem. Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

- De Clercq, E. (2009). Carbocyclic nucleoside analogues. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 469-491.

-

Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]

-

Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Carbocyclic analogues of nucleosides from bis-(hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & pharmaceutical bulletin, 51(9), 1060–1063. [Link]

-

Shealy, Y. F., O'Dell, C. A., Shannon, W. M., & Arnett, G. (1983). Carbocyclic analogs of 5-substituted uracil nucleosides. Synthesis and antiviral activity. Journal of medicinal chemistry, 26(2), 156–161. [Link]

-

Vince, R., Brownell, J., & Daluge, S. (1986). Carbocyclic analogs of xylofuranosylpurine nucleosides. Synthesis and antitumor activity. Journal of medicinal chemistry, 29(12), 2400–2403. [Link]

-

Kozaki, A., Zulfiqar, F., Ueno, Y., & Kitade, Y. (2001). Synthesis of carbocyclic nucleosides as potential antiviral agents. Nucleic acids research. Supplement (2001), (1), 59–60. [Link]

-

Qiu, Y. L., Geiser, F., Kira, T., Gullen, E., Cheng, Y. C., Ptak, R. G., Breitenbach, J. M., Drach, J. C., Hartline, C. B., Kern, E. R., & Zemlicka, J. (2000). Synthesis and enantioselectivity of the antiviral effects of (R,Z)-,(S,Z)-methylenecyclopropane analogues of purine nucleosides and phosphoralaninate prodrugs: influence of heterocyclic base, type of virus and host cells. Antiviral chemistry & chemotherapy, 11(3), 191–202. [Link]

-

PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride

Abstract

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral substituted cyclopentane derivative, a class of compounds that serves as a crucial building block in the synthesis of various pharmacologically active molecules. The precise control and confirmation of its three-dimensional structure—spanning constitution, relative stereochemistry (cis/trans), and absolute stereochemistry (R/S)—are paramount for ensuring the efficacy and safety of downstream drug candidates. This technical guide presents a robust, orthogonal analytical workflow for the unambiguous structure elucidation of this molecule. We detail an integrated approach leveraging High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, comprehensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and definitive methods for absolute configuration assignment, such as Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Vibrational Circular Dichroism (VCD). Each protocol is presented with an emphasis on the causality behind experimental choices, providing researchers and drug development professionals with a field-proven strategy for structural verification.

Introduction: The Imperative for Rigorous Structural Verification

In medicinal chemistry, chiral aminocyclopentane scaffolds are integral to the design of numerous therapeutics, including antiviral agents, enzyme inhibitors, and receptor modulators. The biological activity of these molecules is intrinsically tied to their specific stereoisomeric form. This compound (Figure 1) possesses two stereogenic centers at the C1 and C3 positions of the cyclopentane ring. The elucidation challenge, therefore, is threefold:

-

Confirm the Constitution: Verify the precise atomic connectivity and molecular formula (C₇H₁₄ClNO₂).[1][2]

-

Determine the Relative Stereochemistry: Establish the spatial relationship between the amine and methyl ester substituents (in this case, trans).

-

Assign the Absolute Stereochemistry: Unambiguously confirm the (1R,3S) configuration from all other possible stereoisomers.

The Orthogonal Analytical Workflow

A sequential and logical progression of analyses is crucial for efficient and accurate structure elucidation. The workflow presented here begins with foundational constitutional analysis and progresses to the more nuanced aspects of stereochemistry.

Caption: A logical workflow for complete structure elucidation.

Part I: Confirming the Constitution (Connectivity)

The initial phase focuses on verifying the molecular formula and the sequence of atomic connections.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. For this hydrochloride salt, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which is ideal for pre-charged polar molecules, ensuring the molecular ion of the free base is observed with minimal fragmentation.[3][4]

Experimental Protocol (ESI-HRMS):

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or a water/acetonitrile mixture.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Mode: Operate in positive ion mode to detect the protonated free amine, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use an internal calibrant to ensure high mass accuracy.

Expected Data & Interpretation: The analysis should yield a high-abundance ion corresponding to the protonated free base.

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₇H₁₃NO₂ |

| Exact Mass (Free Base) | 143.09463 |

| Observed Ion [M+H]⁺ | m/z 144.1019 |

| Molecular Formula (Salt) | C₇H₁₄ClNO₂ |

| Molecular Weight (Salt) | 179.64 g/mol |

Table 1: Summary of Expected Mass Spectrometry Data.[1][2]

A measured m/z value within 5 ppm of 144.1019 provides strong evidence for the elemental formula C₇H₁₄NO₂ for the cationic species.

Infrared (IR) Spectroscopy

Expertise & Causality: Attenuated Total Reflectance (ATR) FTIR is a rapid, non-destructive technique for identifying key functional groups.[5] For this molecule, the primary amine is protonated to form an ammonium salt (R-NH₃⁺), which exhibits characteristic absorption bands that are distinct from a free primary amine (R-NH₂).[6][7]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-2800 | N-H⁺ Stretch (broad) | Primary Ammonium (NH₃⁺) |

| ~2950 | C-H Stretch | Cyclopentane Alkane |

| ~1730 | C=O Stretch (strong) | Ester |

| ~1600 & ~1500 | N-H⁺ Bending | Primary Ammonium (NH₃⁺) |

| ~1200 | C-O Stretch | Ester |

Table 2: Characteristic IR Absorption Bands.[6][8][9]

The presence of a strong, sharp carbonyl stretch around 1730 cm⁻¹ and a very broad, strong absorption centered around 3000 cm⁻¹ are hallmark features confirming the ester and ammonium hydrochloride functionalities, respectively.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[10][11][12]

Expertise & Causality (Solvent Choice): Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves the hydrochloride salt, and its non-protic nature allows for the observation of the exchangeable ammonium protons (NH₃⁺), which appear as a broad signal.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) spectrometer.

-

Experiments: Acquire ¹H, ¹³C, COSY, and HSQC spectra at a constant temperature (e.g., 298 K).

¹H and ¹³C NMR - Expected Data & Interpretation:

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~8.4 (br s, 3H) | -NH₃⁺ | ~175 | C=O (Ester) |

| ~3.6 (s, 3H) | -OCH₃ | ~51 | -OCH₃ |

| ~3.4 (m, 1H) | H3 | ~48 | C3 |

| ~3.0 (m, 1H) | H1 | ~42 | C1 |

| ~2.2-1.6 (m, 6H) | H2, H2', H4, H4', H5, H5' | ~35-30 (3 signals) | C2, C4, C5 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆).

2D NMR - Confirming Connectivity:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. We expect to see correlations tracing the path around the cyclopentane ring: H1 will show cross-peaks to the H2/H2' and H5/H5' protons. H3 will show cross-peaks to the H2/H2' and H4/H4' protons. This confirms the 1,3-substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment links each proton to its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.4 ppm will correlate with the carbon signal at ~48 ppm, assigning them to H3 and C3, respectively.

Caption: Convergence of data to confirm molecular constitution.

Part II: Determining the Stereochemistry

With the 2D structure confirmed, the focus shifts to the 3D arrangement of the substituents.

Relative Stereochemistry (trans) via NOE

Expertise & Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus can be transferred to a spatially close (<5 Å) nucleus. In a 2D NOESY (or ROESY) experiment, cross-peaks appear between protons that are close in space, regardless of whether they are connected through bonds. For the (1R,3S) isomer, the substituents at C1 and C3 are on opposite faces of the ring (trans configuration).[13][14] Therefore, the axial proton at C1 (H1) and the axial proton at C3 (H3) should be on the same face of the ring and show an NOE correlation. Conversely, the methine protons H1 and H3 themselves, being on opposite faces, should show no NOE cross-peak.

Experimental Protocol (2D NOESY/ROESY):

-

Sample: Use the same NMR sample prepared previously.

-

Experiment: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-500 ms) to allow for NOE buildup.

Expected Data & Interpretation:

-

Confirmation of trans: The key diagnostic is the absence of a direct NOE cross-peak between the methine proton at C1 (~3.0 ppm) and the methine proton at C3 (~3.4 ppm).

-

Supporting Evidence: Strong NOE correlations are expected between axial protons on the same face of the ring, which helps to define the ring conformation.

Absolute Stereochemistry ((1R,3S))

NMR can define relative stereochemistry but cannot distinguish between a pair of enantiomers. An independent, chiroptical method is required for this final, critical assignment.

Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Causality: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[15][16][17][18] The two enantiomers form transient diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times.[17][18] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating chiral amines and amino acid esters.[19] The absolute configuration is confirmed by comparing the retention time of the sample to that of an authenticated, commercially available reference standard of this compound.

Experimental Protocol (Chiral HPLC):

-

Column: Select a polysaccharide-based chiral column (e.g., CHIRALPAK® series).

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the amine.

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Analysis: Inject the sample and the reference standard separately under identical conditions. Co-injecting a mixture of the sample and standard can also be used for peak identity confirmation.

Expected Data & Interpretation: The sample should produce a single major peak with a retention time that exactly matches that of the (1R,3S) reference standard, confirming its absolute configuration.

Method 2: Vibrational Circular Dichroism (VCD)

Expertise & Causality: VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20][21] Enantiomers produce mirror-image VCD spectra.[22] By comparing the experimental VCD spectrum of the sample to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., (1R,3S)), the absolute configuration can be determined without relying on a reference standard.[23][24]

Experimental Protocol (VCD):

-

Experimental Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, after converting the salt to the free base) and acquire the VCD and IR spectra.[23]

-

Computational Spectrum:

-

Perform a conformational search for the (1R,3S) enantiomer.

-

For the lowest energy conformers, calculate the theoretical IR and VCD spectra using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Average the calculated spectra based on the Boltzmann population of the conformers.

-

-

Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (1R,3S) configuration.

Expected Data & Interpretation: If the signs (+/-) and relative intensities of the major bands in the experimental VCD spectrum match those of the calculated (1R,3S) spectrum, the absolute configuration is confidently assigned as (1R,3S).[24] If they are perfectly opposite, the sample is the (1S,3R) enantiomer.

Caption: Workflow for determining 3D stereochemistry.

Conclusion: A Unified Structural Assignment

The complete and unambiguous structure elucidation of this compound is achieved through the systematic integration of orthogonal analytical techniques. HRMS and IR spectroscopy first confirm the elemental composition and key functional groups. A comprehensive suite of 1D and 2D NMR experiments then definitively establishes the atomic connectivity and the trans relative stereochemistry of the substituents. Finally, a chiroptical method, such as chiral HPLC against a known standard or VCD spectroscopy coupled with quantum chemical calculations, provides the irrefutable assignment of the (1R,3S) absolute configuration. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural identity of the molecule, a critical requirement for its application in research and drug development.

References

- 1. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 57463822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ESI mass spectrometry of amino acid trimethylsilylethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. mt.com [mt.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. smbstcollege.com [smbstcollege.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How the stereochemistry of a central cyclopentyl ring influences the self-assembling properties of archaeal lipid analogues: synthesis and cryoTEM observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 21. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. spectroscopyeurope.com [spectroscopyeurope.com]

- 24. americanlaboratory.com [americanlaboratory.com]

An In-Depth Technical Guide to the Spectral Data of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, a chiral building block of significant interest in pharmaceutical synthesis. Understanding the precise structural features of this molecule is paramount for its application in drug discovery and development. This document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, offering insights into the experimental methodologies and the interpretation of the results.

Introduction: The Significance of this compound

This compound is a cyclic β-amino acid ester. The defined stereochemistry at the C1 and C3 positions of the cyclopentane ring is crucial for its biological activity and its utility as a scaffold in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and formulation.

Accurate spectral characterization is the cornerstone of chemical synthesis and drug development. It provides irrefutable evidence of the molecule's identity, purity, and stereochemistry. For a chiral molecule like this compound, spectroscopic techniques are indispensable for confirming the relative and absolute configuration of the stereocenters, which in turn dictates its interaction with biological targets.

This guide will dissect the ¹H NMR, ¹³C NMR, MS, and IR spectra, explaining how each technique provides a unique piece of the structural puzzle.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| IUPAC Name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | [1] |

| CAS Number | 180196-56-9, 222530-29-2 | [1] |

| Stereochemistry | (1R, 3S) |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.5!"]; C3 [label="C", pos="1.5,1!"]; C4 [label="C", pos="0,2!"]; C5 [label="C", pos="-1.2,-0.5!"]; C6 [label="C", pos="-1.5,-1.5!"]; O1 [label="O", pos="-2.5,-1.2!"]; O2 [label="O", pos="-1.2,-2.5!"]; C7 [label="C", pos="-2.2,-3.2!"]; N1 [label="N", pos="2.8,1.3!"]; H_Cl [label="H-Cl", pos="3.5, 0!"];

// Atom labels with stereochemistry C1_label [label="C1(R)"]; C3_label [label="C3(S)"];

// Edges for the cyclopentane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Edges for the substituents C1 -- C6 [label="COOCH₃"]; C6 -- O1 [style=dashed]; C6 -- O2; O2 -- C7; C3 -- N1 [label="NH₃⁺"]; N1 -- H_Cl [style=dotted, label="Cl⁻"];

// Positioning labels C1_label [pos="-0.5,0.2!"]; C3_label [pos="2,1.2!"]; }

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -NH₃⁺). D₂O is a common choice for hydrochloride salts due to its ability to dissolve the sample and exchange with labile protons, simplifying the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable water-soluble standard like DSS (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), for accurate chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (Typical for a 400-600 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm to ensure all signals are captured.

-

Acquisition Time: 2-4 seconds to ensure good resolution.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei between scans.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each unique carbon.

-

Spectral Width: Approximately 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Due to the lack of publicly available experimental spectra, the following is a predicted interpretation based on the known structure and typical chemical shifts of similar functional groups.

Predicted ¹H NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a shielded environment and appear as a sharp singlet. |

| ~3.50 | m | 1H | H3 | The proton on the carbon bearing the amino group (C3) is deshielded by the electron-withdrawing ammonium group. |

| ~3.00 | m | 1H | H1 | The proton on the carbon bearing the ester group (C1) is deshielded by the carbonyl group. |

| ~2.40 - 1.80 | m | 6H | Cyclopentyl -CH₂- | The remaining six protons on the cyclopentane ring will appear as a complex set of overlapping multiplets due to diastereotopicity and complex coupling patterns. |

Causality Behind Expected Spectral Features:

-

Singlet for -OCH₃: The three protons of the methyl ester are chemically equivalent and have no adjacent protons to couple with, hence they appear as a singlet.

-

Downfield Shift of H1 and H3: The electronegativity of the oxygen in the ester and the nitrogen in the ammonium group withdraws electron density from the adjacent C-H bonds, causing the H1 and H3 protons to be deshielded and resonate at a lower field (higher ppm).

-

Complex Multiplets for Ring Protons: The rigid, non-planar structure of the cyclopentane ring and the presence of two stereocenters make the methylene protons on C2, C4, and C5 diastereotopic. This means they are in different chemical environments and will have different chemical shifts. They will also exhibit both geminal (coupling to the other proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) coupling, leading to complex and overlapping multiplets.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears far downfield. |

| ~55 | -OCH₃ | The carbon of the methyl ester group is attached to an electronegative oxygen atom. |

| ~50 | C3 | The carbon attached to the ammonium group is deshielded. |

| ~45 | C1 | The carbon attached to the ester group is also deshielded. |

| ~30-40 | C2, C4, C5 | The remaining methylene carbons of the cyclopentane ring appear in the aliphatic region. Due to the cis-relationship of the substituents, C2 and C5 may have similar chemical shifts, while C4 might be distinct. |

Expert Insights: The chemical shifts in ¹³C NMR are highly sensitive to the stereochemistry. In the (1R,3S) isomer, the cis relationship between the amino and ester groups will influence the chemical shifts of the ring carbons compared to the trans isomer due to different steric and electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, fragmentation patterns can offer valuable structural clues.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.

Instrumentation (ESI-MS):

-

Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to obtain accurate mass measurements.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrum and Fragmentation Analysis

The molecular formula of the free base is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol . The hydrochloride salt has a molecular weight of 179.64 g/mol .

Expected Mass Spectrum (ESI+):

-

[M+H]⁺: An intense peak at m/z 144.10, corresponding to the protonated free base [C₇H₁₄NO₂]⁺. High-resolution mass spectrometry would confirm the elemental composition.

-

[M+Na]⁺: A potential adduct ion at m/z 166.08.

Plausible Fragmentation Pathways (MS/MS of m/z 144.10):

-

Loss of CH₃OH (Methanol): A common fragmentation for methyl esters, leading to a fragment at m/z 112.08.

-

Loss of COOCH₃ (Carbomethoxy group): Cleavage of the ester group could result in a fragment at m/z 85.09.

-

Loss of NH₃ (Ammonia): Fragmentation involving the amino group could lead to a fragment at m/z 127.09.

Caption: Plausible MS/MS fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key functional groups.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation (FT-IR):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

IR Spectrum and Interpretation

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3000-2800 | Medium-Strong | N-H stretch | Primary ammonium (-NH₃⁺) |

| ~2950-2850 | Medium | C-H stretch | Aliphatic |

| ~1730 | Strong | C=O stretch | Ester |

| ~1600 | Medium | N-H bend | Primary ammonium (-NH₃⁺) |

| ~1200 | Strong | C-O stretch | Ester |

Interpretation of Key Features:

-

Broad -NH₃⁺ Stretch: The presence of the ammonium hydrochloride will give rise to a broad absorption in the 3000-2800 cm⁻¹ region, often superimposed on the C-H stretching bands. This broadening is due to hydrogen bonding.

-

Strong C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption around 1730 cm⁻¹. This is a highly characteristic peak.

-

N-H Bend: The bending vibration of the -NH₃⁺ group typically appears around 1600 cm⁻¹.

-

Strong C-O Stretch: The C-O single bond stretch of the ester will be a strong band in the 1250-1150 cm⁻¹ region.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data provides a detailed structural confirmation of this compound. The combination of these techniques allows for the unambiguous determination of the molecular formula, the connectivity of the atoms, the nature of the functional groups, and provides strong evidence for the cis stereochemistry of the substituents on the cyclopentane ring. This robust analytical characterization is essential for ensuring the quality and consistency of this important chiral building block in research and development settings.

References

-

PubChem. Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link][1]

-

Aladdin Scientific. methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride, min 97%. [Link][2]

-

Royal Society of Chemistry. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link][3]

-

Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. [2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Cornerstone Chiral Intermediate for Modern Antiviral Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanol hydrochloride has emerged as an indispensable chiral building block in the synthesis of potent antiviral drugs. Its unique stereochemistry, featuring a trans configuration of the amino and hydroxyl groups on a cyclopentane scaffold, provides a rigid and precisely oriented framework for constructing complex carbocyclic nucleoside analogues.[1] This guide offers a comprehensive technical overview of its physicochemical properties, elucidates the critical role of its stereochemistry in drug efficacy, presents a detailed, field-proven synthetic protocol including enzymatic resolution, and discusses its application in the synthesis of globally recognized antiviral agents like Abacavir and Bictegravir.

The Strategic Importance in Drug Design

The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. (1R,3S)-3-aminocyclopentanol possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic efficacy of many antiviral drugs is often attributable to a single enantiomer, while others may be inactive or contribute to toxicity.[1][2] The defined (1R,3S) stereochemistry is paramount, allowing for the synthesis of enantiomerically pure drugs that can achieve optimal interaction with their biological targets, such as viral enzymes, thereby maximizing potency and minimizing off-target side effects.[1][2][3] This intermediate is a key component in the synthesis of several antiviral drugs, including the anti-HIV agent Abacavir and the integrase inhibitor Bictegravir.[4][5]

Physicochemical Properties

A thorough understanding of the intermediate's properties is essential for its effective handling, reaction optimization, and formulation.

| Property | Value | Reference |

| CAS Number | 1279032-31-3 | [1] |

| Molecular Formula | C₅H₁₂ClNO | [1][6] |

| Molecular Weight | 137.61 g/mol | [1][6] |

| Appearance | White to pale yellow solid/powder | [1][2] |

| Melting Point | 93-96°C | [1][7] |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water | [1][7] |

| Storage | Inert atmosphere, Room Temperature or 2-8 °C, dry | [1][2] |

Synthesis and Chiral Resolution: A Validated Approach

The synthesis of enantiomerically pure (1R,3S)-3-aminocyclopentanol hydrochloride presents a significant challenge due to the need for precise control over its two chiral centers. While multiple routes exist, including chiral pool synthesis and asymmetric cycloaddition, a highly effective and scalable method involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution.[4][8] This approach is advantageous due to its novel and short route, leading to high optical purity and lower costs.[4]

The following workflow diagram illustrates the key phases of the synthesis.

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is synthesized from methodologies described in the patent literature, providing a robust and self-validating system for laboratory-scale synthesis.[4]

Step 1: Hetero-Diels-Alder Reaction

-

Causality: This step efficiently constructs the bicyclic core and sets the relative cis stereochemistry of the oxygen and nitrogen atoms. Copper chloride is an effective catalyst for the in-situ oxidation of the hydroxylamine to the reactive nitrosyl species.[4]

-

Procedure:

-

To a solution of tert-butyl hydroxylamine carbonate (1.0 eq) in a suitable solvent, add catalytic amounts of cupric chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.).

-

Maintain the temperature at 20-30°C. The hydroxylamine is oxidized in situ to tert-butyl nitrosyl carbonate.

-

Add cyclopentadiene (1.5-2.0 eq.) to the reaction mixture.

-

Allow the hetero-Diels-Alder reaction to proceed, forming cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. Monitor reaction completion by TLC or GC.

-

Step 2: Selective Reduction of N-O Bond

-

Causality: A zinc powder-acetic acid system is employed for the selective reduction of the nitrogen-oxygen bond, leaving the double bond and the protecting group intact. This is a classic and reliable method for this specific transformation.[4]

-

Procedure:

-

Dissolve the product from Step 1 in acetic acid.

-

Cool the mixture and add zinc powder (or iron powder) portion-wise, controlling the exotherm.

-

Stir until the reduction is complete, yielding the protected racemic cis-4-amino-2-cyclopenten-1-ol.

-

Work up the reaction by filtering the excess zinc and neutralizing the acid.

-

Step 3: Enzymatic Kinetic Resolution

-